molecular formula C14H14FNO2S B4875290 1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide

1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide

Cat. No.: B4875290
M. Wt: 279.33 g/mol
InChI Key: JPDCDAVDGOPMQS-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methylene bridge, which is further connected to two aromatic rings: one substituted with a fluorine atom and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitrating agents or halogens in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products with various substituents on the aromatic rings.

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe or inhibitor in biochemical assays to study enzyme functions and pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for biological functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chloro-2-methylphenyl)-3-(2-fluorophenyl)urea: Similar structure with a urea group instead of a sulfonamide.

    1-(2-fluorophenyl)-N-(2-methylphenyl)acetamide: Similar structure with an acetamide group.

    2-fluoro-N-(2-methylphenyl)benzenesulfonamide: Similar structure with a different substitution pattern on the aromatic rings.

Uniqueness

1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for designing new molecules with desired properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-6-2-5-9-14(11)16-19(17,18)10-12-7-3-4-8-13(12)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDCDAVDGOPMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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